molecular formula C20H20N4O3 B7534294 N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide

N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide

Cat. No. B7534294
M. Wt: 364.4 g/mol
InChI Key: DEYLQLZSZAOZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide, also known as MI-773, is a small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of the p53-MDM2 interaction, which is a critical pathway in cancer development.

Mechanism of Action

N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide inhibits the interaction between p53 and MDM2, which is a critical pathway in cancer development. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby suppressing its tumor-suppressive functions. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide binds to the p53-binding pocket of MDM2, preventing the interaction between p53 and MDM2 and thereby stabilizing p53 levels in cancer cells.
Biochemical and Physiological Effects:
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has minimal toxicity to normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is its high potency and selectivity for the p53-MDM2 interaction. This makes it an ideal tool for studying the role of p53 in cancer development. However, one limitation of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide treatment. Additionally, the combination of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the use of N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide in clinical trials for cancer treatment is an exciting prospect that warrants further investigation.
Conclusion:
N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is a promising small molecule inhibitor of the p53-MDM2 interaction that has shown significant potential in cancer research. Its high potency and selectivity make it an ideal tool for studying the role of p53 in cancer development. Future research on N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide will undoubtedly shed more light on its potential as a cancer therapy.

Synthesis Methods

N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide is synthesized through a multistep process that involves the reaction of 4-bromo-2-chloroacetanilide with morpholine-4-carbonyl chloride to form N-(4-bromo-2-chloroacetanilido)-N-(morpholine-4-carbonyl)amine. This intermediate is then reacted with 3-(benzyloxy)aniline to form the final product, N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide.

Scientific Research Applications

N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-19(18-16-6-1-2-7-17(16)22-23-18)21-13-14-4-3-5-15(12-14)20(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLQLZSZAOZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)CNC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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